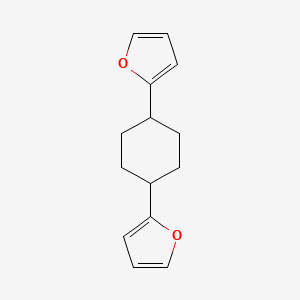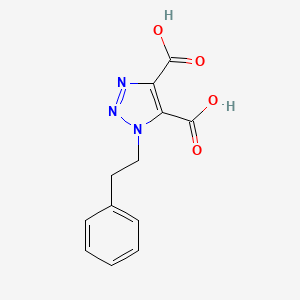
Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenyl group attached to a dihydroisoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl trans-3-(4-methoxyphenyl)glycidate: This compound shares a similar methoxyphenyl group and is used in the synthesis of chiral intermediates for pharmaceuticals.
4-Methoxycinnamic acid: Another compound with a methoxyphenyl group, known for its applications in organic synthesis.
Uniqueness
Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole is unique due to its dihydroisoxazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research and industry.
Eigenschaften
Molekularformel |
C17H17NO2 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
(4S,5S)-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO2/c1-12-16(13-8-10-15(19-2)11-9-13)18-20-17(12)14-6-4-3-5-7-14/h3-12,17H,1-2H3/t12-,17-/m0/s1 |
InChI-Schlüssel |
UUHLFFRLDPQOTD-SJCJKPOMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](ON=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Kanonische SMILES |
CC1C(ON=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)

![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)







